![molecular formula C15H13NO4 B4669029 2,3-dimethylphenyl 2-nitrobenzoate](/img/structure/B4669029.png)
2,3-dimethylphenyl 2-nitrobenzoate
Overview
Description
2,3-dimethylphenyl 2-nitrobenzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as DMPNB and is a nitroaromatic ester that belongs to the class of organic compounds known as benzoic acid esters.
Mechanism of Action
The mechanism of action of 2,3-dimethylphenyl 2-nitrobenzoate involves the generation of singlet oxygen upon irradiation with light. Singlet oxygen is a highly reactive species that can cause damage to biological molecules such as DNA, proteins, and lipids. In PDT, singlet oxygen generated by 2,3-dimethylphenyl 2-nitrobenzoate can selectively kill cancer cells while sparing healthy cells.
Biochemical and physiological effects:
2,3-dimethylphenyl 2-nitrobenzoate has been shown to have low toxicity in vitro and in vivo. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells upon irradiation with light. Additionally, 2,3-dimethylphenyl 2-nitrobenzoate has been shown to inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using 2,3-dimethylphenyl 2-nitrobenzoate in lab experiments is its high selectivity for cancer cells. This compound can be used to selectively kill cancer cells while sparing healthy cells. Additionally, 2,3-dimethylphenyl 2-nitrobenzoate can be easily synthesized from commercially available starting materials.
One limitation of using 2,3-dimethylphenyl 2-nitrobenzoate in lab experiments is its dependence on light for its mechanism of action. This compound requires irradiation with light to generate singlet oxygen, which limits its use in dark environments. Additionally, the synthesis of 2,3-dimethylphenyl 2-nitrobenzoate can be challenging due to the use of hazardous reagents such as 2-nitrobenzoyl chloride.
Future Directions
There are several future directions for the research on 2,3-dimethylphenyl 2-nitrobenzoate. One direction is the development of new derivatives of this compound with improved properties such as higher selectivity for cancer cells and lower toxicity. Another direction is the investigation of the mechanism of action of 2,3-dimethylphenyl 2-nitrobenzoate in more detail. Additionally, the use of 2,3-dimethylphenyl 2-nitrobenzoate in combination with other therapies such as chemotherapy and immunotherapy could be explored. Finally, the development of new synthetic methods for the preparation of 2,3-dimethylphenyl 2-nitrobenzoate could improve its accessibility and reduce the use of hazardous reagents.
Scientific Research Applications
2,3-dimethylphenyl 2-nitrobenzoate has been used in various scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. This compound has also been used as a photosensitizer in photodynamic therapy (PDT) for the treatment of cancer. Additionally, 2,3-dimethylphenyl 2-nitrobenzoate has been used as a starting material for the synthesis of other compounds with potential biological activities.
properties
IUPAC Name |
(2,3-dimethylphenyl) 2-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-10-6-5-9-14(11(10)2)20-15(17)12-7-3-4-8-13(12)16(18)19/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIFHYHVZPWNEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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